molecular formula C26H24ClNO5 B422327 ETHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

ETHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

Cat. No.: B422327
M. Wt: 465.9g/mol
InChI Key: BCVGIVIXOKVRQG-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an indeno[1,2-b]pyridine core, a carboxylate ester group, and various substituents such as allyloxy, chloro, and methoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions

    Formation of the Indeno[1,2-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzaldehyde and a pyridine derivative. The reaction is often catalyzed by a Lewis acid under reflux conditions.

    Introduction of Substituents: The allyloxy, chloro, and methoxy groups are introduced through nucleophilic substitution reactions. For example, the allyloxy group can be introduced by reacting the intermediate with allyl bromide in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl bromide with potassium carbonate in acetone.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Ethyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Ethyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C26H24ClNO5

Molecular Weight

465.9g/mol

IUPAC Name

ethyl 4-(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C26H24ClNO5/c1-5-11-33-25-18(27)12-15(13-19(25)31-4)21-20(26(30)32-6-2)14(3)28-23-16-9-7-8-10-17(16)24(29)22(21)23/h5,7-10,12-13,21,28H,1,6,11H2,2-4H3

InChI Key

BCVGIVIXOKVRQG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=O)C4=CC=CC=C42)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=O)C4=CC=CC=C42)C

Origin of Product

United States

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